3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
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Overview
Description
3-(Ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a heterocyclic compound featuring a triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent such as ethyl iodide.
Introduction of the Sulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution, where an appropriate thiol (e.g., ethanethiol) reacts with a halogenated precursor of the triazole compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction under specific conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various alkylated or acylated derivatives of the triazole compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring system is known for its biological activity, and the presence of the ethylsulfanyl group may enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent bonding. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole compound known for its use as a herbicide and in biochemical research.
1,2,4-Triazole: The parent compound of the triazole family, widely used in pharmaceuticals and agrochemicals.
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: A related compound with multiple amino groups, used in high-energy materials.
Uniqueness
3-(Ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is unique due to the presence of both an ethylsulfanyl group and an amino group on the triazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other triazole derivatives.
Properties
Molecular Formula |
C5H8N6S |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-ethylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C5H8N6S/c1-2-12-5-9-8-4-10(6)3-7-11(4)5/h3H,2,6H2,1H3 |
InChI Key |
JCYFCIHKPZNDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C2N1N=CN2N |
Origin of Product |
United States |
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